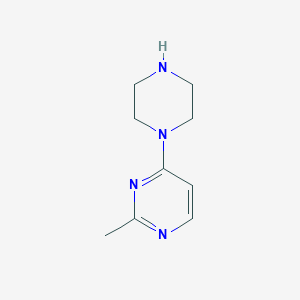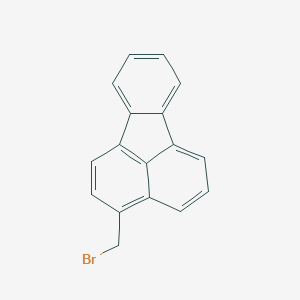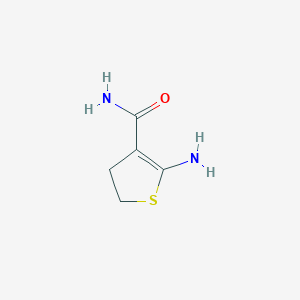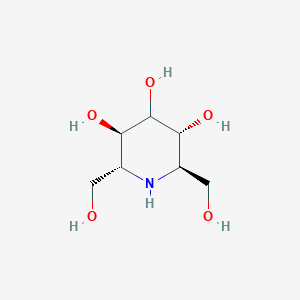
3-Methyl-5,6-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6-dihydroquinoline (MDQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It is a bicyclic compound that contains a quinoline ring fused with a cyclohexene ring. The compound has been found to possess several interesting properties, including antibacterial, antifungal, and anticancer activities. In
Applications De Recherche Scientifique
3-Methyl-5,6-dihydroquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 3-Methyl-5,6-dihydroquinoline has been found to possess antibacterial, antifungal, and anticancer activities. In material science, 3-Methyl-5,6-dihydroquinoline has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes. In chemical biology, 3-Methyl-5,6-dihydroquinoline has been used as a probe for the study of protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood. However, it has been proposed that 3-Methyl-5,6-dihydroquinoline exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell walls and membranes. 3-Methyl-5,6-dihydroquinoline has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Methyl-5,6-dihydroquinoline has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. 3-Methyl-5,6-dihydroquinoline has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 3-Methyl-5,6-dihydroquinoline also possesses several limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for 3-Methyl-5,6-dihydroquinoline research. In medicinal chemistry, 3-Methyl-5,6-dihydroquinoline could be further optimized to improve its antibacterial, antifungal, and anticancer activities. In material science, 3-Methyl-5,6-dihydroquinoline could be used as a precursor for the synthesis of new organic compounds with unique properties. In chemical biology, 3-Methyl-5,6-dihydroquinoline could be used as a probe for the study of protein-ligand interactions. Additionally, the mechanism of action of 3-Methyl-5,6-dihydroquinoline could be further elucidated to improve our understanding of its potential applications.
Conclusion:
In conclusion, 3-Methyl-5,6-dihydroquinoline is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It possesses several interesting properties, including antibacterial, antifungal, and anticancer activities. While 3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments, it also possesses several limitations. There are several future directions for 3-Methyl-5,6-dihydroquinoline research, including further optimization of its properties and elucidation of its mechanism of action.
Propriétés
Numéro CAS |
133092-30-5 |
|---|---|
Nom du produit |
3-Methyl-5,6-dihydroquinoline |
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
3-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3 |
Clé InChI |
RSMDRDLCIBYIQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
SMILES canonique |
CC1=CC2=C(C=CCC2)N=C1 |
Synonymes |
Quinoline, 5,6-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

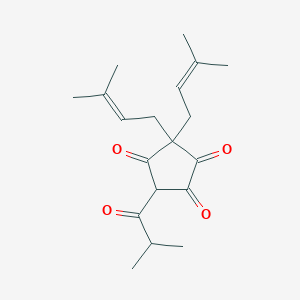

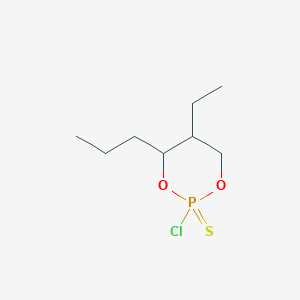
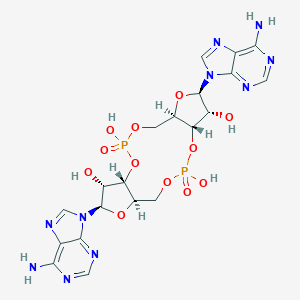
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
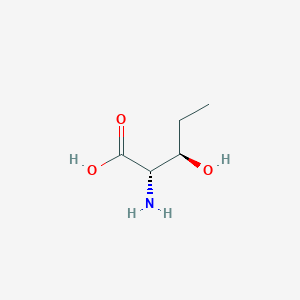

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
